molecular formula C14H13NO5 B7738584 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate CAS No. 6152-94-9

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Cat. No.: B7738584
CAS No.: 6152-94-9
M. Wt: 275.26 g/mol
InChI Key: ULYDEAPQWZWKJY-UHFFFAOYSA-N
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Description

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate: is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents, as well as two carboxylate groups. It is primarily used in research settings due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is unique due to its dual carboxylate groups and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and development.

Biological Activity

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinoline core followed by functionalization. The compound can be synthesized through a microwave-assisted reaction using starting materials such as ethyl acetoacetate and various aromatic aldehydes under acidic or basic conditions, yielding a product that can be purified through recrystallization techniques .

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. These compounds have been evaluated for their effectiveness against HIV integrase inhibitors. In particular, derivatives have shown promising activity with IC50 values in the low micromolar range (e.g., 0.19–3.7 µM), indicating significant inhibition of viral replication .

Table 1: Antiviral Activity of Quinoline Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A0.19HIV Integrase Inhibition
Compound B1.77Dual Inhibition (RT & IN)
Compound C3.7Antiviral Activity

Antibacterial Properties

The antibacterial activity of quinoline derivatives has also been explored, with compounds exhibiting varying degrees of effectiveness against gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .

Case Study: Antibacterial Evaluation
In a recent study evaluating various quinoline derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain modifications to the quinoline ring significantly enhanced antibacterial potency. For instance, compounds with electron-withdrawing groups showed improved efficacy compared to their electron-donating counterparts .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For example, docking simulations revealed that the binding modes of synthesized derivatives closely resemble those of known HIV integrase inhibitors. This suggests that structural modifications can be strategically employed to enhance biological activity while minimizing toxicity .

Properties

IUPAC Name

3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYDEAPQWZWKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977078
Record name 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111185-66-1, 6152-94-9
Record name 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111185-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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